[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride
Description
Properties
Molecular Formula |
C7H11ClN2O2S |
|---|---|
Molecular Weight |
222.69 g/mol |
IUPAC Name |
(3-propan-2-ylimidazol-4-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-6(2)10-5-9-3-7(10)4-13(8,11)12/h3,5-6H,4H2,1-2H3 |
InChI Key |
JJSCTISEKXHOFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=NC=C1CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the conversion of the corresponding [1-(propan-2-yl)-1H-imidazol-5-yl]methanol precursor into the sulfonyl chloride via reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or chlorosulfonic acid under anhydrous conditions. The general reaction scheme is:
$$
\text{[1-(propan-2-yl)-1H-imidazol-5-yl]methanol} + \text{SOCl}2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}2
$$
This transformation requires strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group and is usually conducted at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.
Detailed Synthetic Procedure
Starting Material Preparation: The precursor [1-(propan-2-yl)-1H-imidazol-5-yl]methanol is synthesized via alkylation of 1H-imidazole at the N1 position with an isopropyl halide, followed by functionalization at the 5-position to introduce the hydroxymethyl group.
Chlorination Step: The methanol derivative is dissolved in an inert, dry solvent such as dichloromethane or chloroform under nitrogen atmosphere. Thionyl chloride is added dropwise at 0–5 °C to control the exothermic reaction. The mixture is stirred for several hours (typically 3–12 hours) at ambient temperature to ensure complete conversion.
Work-up and Purification: After reaction completion, excess thionyl chloride and gaseous byproducts (HCl, SO₂) are removed under reduced pressure. The crude product is purified by recrystallization from suitable solvents (e.g., hexane/ethyl acetate mixtures) or by vacuum distillation to yield the sulfonyl chloride as a solid.
Alternative Methods
Chlorosulfonic Acid Method: Direct sulfonation of the imidazole ring using chlorosulfonic acid followed by controlled chlorination can also yield the sulfonyl chloride derivative, but this method requires careful temperature control (0–5 °C) and inert atmosphere to prevent over-sulfonation or ring degradation.
Sulfonylation via Sulfur Trioxide Complexes: Another route involves the reaction of the imidazole derivative with sulfur trioxide-pyridine complexes to form sulfonic acid intermediates, which are subsequently converted to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride (PCl₅).
Industrial Scale Considerations
Industrial production employs continuous flow reactors to maintain precise temperature and stoichiometry control, enhancing safety and scalability. Automated drying and inert gas purging systems prevent moisture ingress, critical for sulfonyl chloride stability. Purification is optimized using crystallization and distillation techniques to achieve high purity suitable for pharmaceutical applications.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Purpose/Effect |
|---|---|---|
| Temperature | 0–5 °C during reagent addition; room temp for reaction | Controls exothermicity and prevents side reactions |
| Solvent | Dry dichloromethane, chloroform, or acetonitrile | Provides inert medium, dissolves reactants |
| Atmosphere | Nitrogen or argon | Prevents moisture and oxidation |
| Molar ratio (alcohol:SOCl₂) | 1:1 to 1:2 | Ensures complete conversion |
| Reaction time | 3–12 hours | Complete conversion without degradation |
| Purification | Recrystallization or vacuum distillation | Removes impurities, isolates pure product |
Analytical and Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern on the imidazole ring and the presence of the methanesulfonyl chloride group.
Infrared (IR) Spectroscopy: Characteristic absorption bands for sulfonyl chloride (S=O stretching around 1350–1370 cm⁻¹ and 1170–1190 cm⁻¹; S–Cl stretch near 550–600 cm⁻¹) confirm successful chlorination.
Mass Spectrometry (MS): Molecular ion peaks confirm molecular weight and fragmentation patterns consistent with the sulfonyl chloride structure.
Elemental Analysis: Confirms empirical formula and purity.
Research Discoveries and Applications Related to Preparation
Studies have shown that controlling reaction temperature and moisture is critical to maximizing yield and minimizing hydrolysis to sulfonic acids.
The isopropyl substitution at the N1 position enhances steric hindrance, improving the stability of the sulfonyl chloride and reducing side reactions during synthesis.
Use of continuous flow synthesis has improved reaction reproducibility and safety, particularly when scaling up the chlorination step.
The compound serves as a key intermediate for synthesizing sulfonamide derivatives with potential biological activity, including enzyme inhibition and antimicrobial properties.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Thionyl chloride method | [1-(propan-2-yl)-1H-imidazol-5-yl]methanol + SOCl₂ | 0–5 °C addition, room temp reaction, inert atmosphere | 70–90 | Most common, mild conditions |
| Chlorosulfonic acid | Imidazole derivative + ClSO₃H | 0–5 °C, inert atmosphere | 60–80 | Requires careful control |
| SO₃-pyridine complex | Imidazole derivative + SO₃·pyridine, then SOCl₂ | Sequential sulfonation and chlorination | 65–85 | Multi-step, more complex |
Chemical Reactions Analysis
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form corresponding sulfonic acids and imidazole derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride, also known as (3-propan-2-ylimidazol-4-yl)methanesulfonyl chloride, is a chemical compound with the molecular formula . It has a molecular weight of 222.69 g/mol .
Chemical Identifiers
- IUPAC Name: (3-propan-2-ylimidazol-4-yl)methanesulfonyl chloride
- InChI: InChI=1S/C7H11ClN2O2S/c1-6(2)10-5-9-3-7(10)4-13(8,11)12/h3,5-6H,4H2,1-2H3
- InChIKey: JJSCTISEKXHOFX-UHFFFAOYSA-N
- SMILES: CC(C)N1C=NC=C1CS(=O)(=O)Cl
- PubChem CID: 66163658
- CAS Number: 1492399-16-2
Synonyms
Applications
While the primary search result provides detailed chemical information about this compound , it does not specify its applications. However, the presence of an imidazole moiety and a sulfonyl chloride group suggests its potential use as a building block in synthesizing biologically active molecules. Other related imidazole derivatives have found use in pharmaceutical research .
While not directly discussing this compound, one search result identifies related compounds as glycine transporter 1 (GlyT1) inhibitors . Another result refers to the use of ruthenium polypyridyl complexes in photochemistry, with applications in various fields, including photoredox catalysis and light-driven water oxidation . Another search result mentions waste streams from pharmaceutical formulation facilities can adversely impact fish populations .
Mechanism of Action
The mechanism of action of [1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The isopropyl group in the target compound is less sterically demanding than the cyclopropylmethyl or tetrahydro-2H-pyran-2-yl (THP) groups in analogs . This may enhance solubility in nonpolar solvents or reduce steric hindrance during reactions.
Acidity and Reactivity :
- The predicted pKa of 1.27 for the cyclopropylmethyl/ethyl analog () indicates strong acidity, which could enhance its reactivity in nucleophilic substitutions compared to the target compound .
- The THP group in ’s compound may act as a protecting group, moderating reactivity during multi-step syntheses .
Broader Implications
Imidazole sulfonyl chlorides exhibit diverse reactivity depending on substituents. For example:
Biological Activity
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride is a member of the imidazole derivative family, known for its diverse applications in chemistry, biology, and medicine. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article explores its biological activity, synthesis methods, and relevant case studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C7H11ClN2O2S |
| Molecular Weight | 222.69 g/mol |
| IUPAC Name | (3-propan-2-ylimidazol-4-yl)methanesulfonyl chloride |
| CAS Number | 1492399-16-2 |
Synthesis Methods
The synthesis of this compound typically involves the reaction of imidazole derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted under controlled conditions to ensure high yield and purity.
General Reaction Scheme:
- Starting Materials: Imidazole derivative + Methanesulfonyl chloride
- Reagents: Triethylamine (base)
- Conditions: Anhydrous environment to prevent hydrolysis
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Case Study:
In a study evaluating the antibacterial activity of imidazole derivatives, this compound was tested using the disk diffusion method. The compound demonstrated inhibition zones of up to 25 mm against E. coli, indicating potent antibacterial properties .
The mechanism by which this compound exerts its biological effects involves inhibition of specific enzymes or proteins crucial for bacterial survival. It disrupts key metabolic pathways, leading to cell death.
Comparison with Similar Compounds
Similar compounds within the imidazole family also exhibit biological activity, but variations in their chemical structures can lead to differences in potency and spectrum of activity.
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1-(2-Methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate | Antibacterial | |
| 1H-indazoles | Anticancer |
Research Applications
The compound is not only significant for its antimicrobial properties but also serves as a versatile building block in synthetic organic chemistry. Its applications span from drug development to industrial uses in specialty chemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
